molecular formula C19H16ClFN2O3S B2694476 4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(pyrrolidin-1-yl)oxazole CAS No. 823828-35-9

4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(pyrrolidin-1-yl)oxazole

Cat. No. B2694476
CAS RN: 823828-35-9
M. Wt: 406.86
InChI Key: ISXWGLVHWAKIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(pyrrolidin-1-yl)oxazole, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use in the treatment of autoimmune diseases. This compound belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which work by blocking the activity of JAK enzymes, which are involved in the signaling pathways that regulate immune responses.

Scientific Research Applications

Fluorescent Molecular Probes Development

The synthesis and spectral properties of 2,5-diphenyloxazoles, which include compounds structurally similar to 4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(pyrrolidin-1-yl)oxazole, have been explored for their potential as fluorescent molecular probes. These compounds demonstrate strong solvent-dependent fluorescence correlated with the empirical solvent polarity parameter, suggesting their application in developing ultrasensitive fluorescent molecular probes for studying various biological events and processes (Diwu et al., 1997).

Antimicrobial and Cytotoxic Activities

A class of sulfone-linked bis heterocycles, closely related to the chemical structure of interest, has been investigated for antimicrobial activity and cytotoxicity. These compounds showed significant antibacterial activity against Pseudomonas aeruginosa and antifungal activity against Penicillium chrysogenum, with one specific compound demonstrating cytotoxic activity on A549 lung carcinoma cells (Muralikrishna et al., 2012).

Anticancer Evaluation

Research on 4-arylsulfonyl-1,3-oxazoles, which share a common core with the compound , has shown anticancer activity against several cancer cell lines, including those related to CNS cancer, non-small cell lung cancer, and pleural mesothelioma. This highlights the potential of these compounds as leading candidates for further in-depth studies and synthesis of new derivatives with antitumor activity (Zyabrev et al., 2022).

Photophysical Properties Study

The study of N-oxysuccinimidoarylsulfonate photoacid generators (PAGs), which include compounds with structural similarities to the targeted molecule, has provided insights into the reaction mechanism, photoacid generation pathways, and efficiency in the deep UV region. This research aids in understanding the photophysical properties and applications of these compounds in various fields, including materials science and photochemistry (Ortica et al., 2001).

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-5-pyrrolidin-1-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3S/c20-14-5-9-16(10-6-14)27(24,25)18-19(23-11-1-2-12-23)26-17(22-18)13-3-7-15(21)8-4-13/h3-10H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXWGLVHWAKIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(pyrrolidin-1-yl)oxazole

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